molecular formula C15H19NO3 B4403969 [3-(Cyclohexylcarbamoyl)phenyl] acetate

[3-(Cyclohexylcarbamoyl)phenyl] acetate

Cat. No.: B4403969
M. Wt: 261.32 g/mol
InChI Key: HHIHCHLSRSZKQW-UHFFFAOYSA-N
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Description

[3-(Cyclohexylcarbamoyl)phenyl] acetate is a synthetic organic compound characterized by a phenyl ring substituted at the 3-position with a cyclohexylcarbamoyl group (-NHCO-cyclohexyl) and an acetate ester (-OAc) (Figure 1). Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol.

Properties

IUPAC Name

[3-(cyclohexylcarbamoyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)19-14-9-5-6-12(10-14)15(18)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIHCHLSRSZKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclohexylcarbamoyl)phenyl] acetate can be achieved through several methods:

    Esterification Reaction: This involves the reaction of 3-(cyclohexylamino)carbonylphenol with acetic anhydride in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Transesterification: This method involves the exchange of the ester group in an ester compound with the ester group in another ester compound. This reaction can be catalyzed by acids or bases and often requires heating to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester group in [3-(Cyclohexylcarbamoyl)phenyl] acetate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 3-(cyclohexylamino)carbonylphenol and acetic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Hydrolysis: 3-(cyclohexylamino)carbonylphenol and acetic acid.

    Reduction: Corresponding alcohol.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-[(Cyclohexylamino)carbonyl]phenyl acetate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of [3-(Cyclohexylcarbamoyl)phenyl] acetate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. The cyclohexylamino carbonyl group may also interact with biological receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclohexylcarbamoyl Groups

(3-(Cyclohexylcarbamoyl)phenyl)boronic acid
  • Molecular formula: C₁₃H₁₈BNO₃.
  • Key differences : Replaces the acetate ester with a boronic acid (-B(OH)₂), making it a critical building block for Suzuki-Miyaura cross-coupling reactions in pharmaceutical synthesis .
[N-(Cyclohexylcarbamoyl)glycinato]triphenyltin
  • Molecular formula : C₂₉H₃₀N₂O₃Sn.
  • Key differences: Incorporates a tin (Sn) atom and a glycinato ligand. Exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria, ranked second in inhibitory activity among organotin compounds .

Carboxamide Derivatives with Amino Acid Linkages

2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}propanoic acid (2CMPA)
  • Molecular formula : C₁₇H₂₂N₂O₄.
  • Applications : Studied for enzyme inhibition or receptor binding, unlike the acetate derivative’s ester-driven hydrolysis profile.

Ester-Containing Compounds

Benzyl Phenyl Acetate
  • Molecular formula : C₁₅H₁₄O₂.
  • Key differences : Lacks the cyclohexylcarbamoyl group but shares the acetate ester. Used in flavor/fragrance industries due to its stability and low toxicity .
  • Comparison : Highlights the critical role of the cyclohexylcarbamoyl group in [3-(Cyclohexylcarbamoyl)phenyl] acetate for targeted bioactivity.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Applications Reference
This compound C₁₅H₁₉NO₃ Cyclohexylcarbamoyl, acetate Prodrug design, antimicrobial studies
(3-(Cyclohexylcarbamoyl)phenyl)boronic acid C₁₃H₁₈BNO₃ Cyclohexylcarbamoyl, boronic acid Suzuki coupling, pharmaceutical synthesis
[N-(Cyclohexylcarbamoyl)glycinato]triphenyltin C₂₉H₃₀N₂O₃Sn Cyclohexylcarbamoyl, glycinato, Sn Antibacterial agents
Benzyl Phenyl Acetate C₁₅H₁₄O₂ Phenyl, benzyl acetate Flavor/fragrance industry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(Cyclohexylcarbamoyl)phenyl] acetate
Reactant of Route 2
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